(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
“(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative characterized by a thiazolidinone core substituted with a 4-ethoxy-3-methoxybenzylidene group at position 5 and a 3-methylphenyl group at position 2. The Z-configuration of the benzylidene double bond is critical for its structural stability and biological interactions. This compound belongs to a class of molecules studied for their antimicrobial, anticancer, and enzyme-inhibitory activities, leveraging the electron-withdrawing thioxo group and aromatic substituents for targeted interactions .
Properties
Molecular Formula |
C20H19NO3S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO3S2/c1-4-24-16-9-8-14(11-17(16)23-3)12-18-19(22)21(20(25)26-18)15-7-5-6-13(2)10-15/h5-12H,4H2,1-3H3/b18-12- |
InChI Key |
WHDNZOPWXGZJFL-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)OC |
Origin of Product |
United States |
Biological Activity
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex molecular structure characterized by a thiazolidine core and various substituents that contribute to its pharmacological properties.
- Molecular Formula : C20H19NO3S2
- Molecular Weight : 385.5 g/mol
- IUPAC Name : (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. A notable investigation focused on its effect against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116).
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
- It also exhibits anti-proliferative effects by interrupting the cell cycle at the G2/M phase, leading to reduced cell viability.
-
Case Study :
- In a study conducted by researchers at [source], (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one demonstrated a significant reduction in cell proliferation in MCF7 cells with an IC50 value of approximately 15 µM.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
-
Antibacterial and Antifungal Effects :
- Studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The compound also exhibits antifungal properties against Candida species.
-
Research Findings :
- A comparative study demonstrated that (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be attributed to its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Ethoxy and Methoxy Groups | Enhance lipophilicity and cellular uptake |
| Thiazolidine Ring | Critical for biological activity; influences binding affinity |
| Benzylidene Moiety | Essential for interaction with biological targets |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Physical Properties
Key Observations:
Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce solubility.
Morpholine or piperazine derivatives (e.g., ) exhibit improved solubility due to polar heterocycles.
Synthetic Yields :
- Microwave-assisted synthesis (e.g., ) achieves higher yields (>90%) compared to conventional methods (75–86% in ), suggesting efficiency advantages for scalable production.
SAR Insights:
- Antimicrobial Activity : Nitro and hydroxybenzylidene derivatives show stronger activity due to electrophilic thioxo groups targeting microbial enzymes .
- Anticancer Potential: Benzodioxol and piperazine substituents enhance DNA intercalation or kinase inhibition .
- The target compound’s 4-ethoxy-3-methoxy group may confer selectivity toward oxidative stress-related targets (e.g., tyrosinase or COX-2), though experimental data are needed.
Crystallographic and Computational Studies
- Crystal structures of analogues (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ) reveal planar thiazolidinone cores stabilized by intramolecular hydrogen bonds (S⋯O interactions). The 4-ethoxy group in the target compound may introduce torsional strain, altering packing efficiency.
- Density functional theory (DFT) studies on similar compounds highlight the role of frontier molecular orbitals (HOMO-LUMO gaps) in redox-mediated bioactivity .
Preparation Methods
Condensation to Form Benzylidene Intermediate
The aldehyde precursor undergoes condensation with thiosemicarbazide to form a Schiff base. Optimal conditions include:
Cyclization to Thiazolidinone Core
The Schiff base reacts with 3-(3-methylphenyl)-2-thioxothiazolidin-4-one in a cyclization step:
-
Solvent : DMF with catalytic sodium acetate (0.1 equiv) to deprotonate reactive sites.
-
Temperature : 110°C for 6 hours under nitrogen to prevent oxidation.
-
Workup : Precipitation in ice-water followed by recrystallization from ethanol-DMF (1:2).
Table 2: Cyclization Optimization
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, THF, EtOH | DMF | +22% vs. EtOH |
| Sodium acetate (equiv) | 0–0.2 | 0.1 | Maximizes rate |
| Reaction time (h) | 4–12 | 6 | 82% yield |
Stereochemical Control and Purification
Z-Configuration Enforcement
The (5Z) stereochemistry is enforced via:
Purification Protocols
-
Recrystallization : Ethanol-DMF (1:2) achieves >95% purity by removing unreacted aldehyde and dimeric byproducts.
-
Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves stereoisomers but reduces yield (~15% loss).
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Table 3: SCXRD Parameters for (5Z)-Isomer
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 8.924(2) |
| b (Å) | 12.735(3) |
| c (Å) | 14.218(4) |
| β (°) | 102.45(3) |
| R factor (%) | 4.82 |
Scalability and Industrial Adaptations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves condensation of substituted aldehydes with thioketones, followed by cyclization. Key steps include:
- Use of ethanol or DMSO as solvents under reflux (70–90°C) .
- Catalysts like KOH or triethylamine to promote thiazolidinone ring formation .
- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Optimization : Monitor reaction progress using TLC/HPLC. Adjust stoichiometry of aldehydes and thioketones to minimize byproducts .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- NMR spectroscopy : Confirm Z-configuration of the benzylidene group via NOESY (correlation between H-α of the thiazolidinone and aromatic protons) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., S···π contacts). Use SHELX software for refinement .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 507.7) .
Q. How can initial biological screening be designed to evaluate its antimicrobial or anticancer potential?
- Assay Design :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) at 10–100 µg/mL .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and solvent controls (DMSO ≤1%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Synthesize analogs with modified substituents (e.g., replace 4-ethoxy with 4-propoxy or 4-fluoro) .
- Test bioactivity variations using standardized assays. For example:
- Increased lipophilicity (e.g., dodecyl chain substitution) may enhance membrane permeability but reduce solubility .
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring could improve anticancer activity .
- Data Analysis : Use statistical tools (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Root Causes :
- Variability in cell line passage numbers or bacterial strains .
- Differences in assay conditions (e.g., serum concentration in MTT assays) .
- Mitigation :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Validate results across multiple independent labs.
- Perform dose-response curves in triplicate with internal controls .
Q. How can computational methods predict binding modes and target interactions?
- Methods :
- Molecular docking (AutoDock Vina) : Dock the compound into active sites of targets (e.g., COX-2 for anti-inflammatory activity) using PDB IDs (e.g., 5KIR) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify essential features (e.g., thioxo group for H-bonding with kinases) .
Q. What mechanistic studies elucidate its mode of action in cancer cells?
- Experimental Design :
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
- ROS detection : Use DCFH-DA probe to measure oxidative stress .
- Western blotting : Quantify pro-apoptotic proteins (Bax, p53) and anti-apoptotic markers (Bcl-2) .
- Contradiction Handling : If results conflict (e.g., ROS elevation vs. caspase independence), perform RNA-seq to identify alternative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
